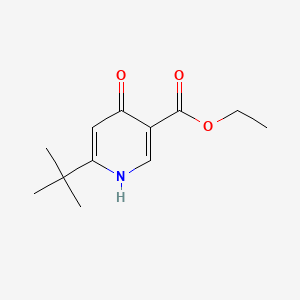

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCOFAZNIVOOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657761 | |

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134653-98-8 | |

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their application as L-type calcium channel blockers in the treatment of hypertension. The unique substitution pattern of this particular derivative, featuring a bulky tert-butyl group at the 6-position and an ethyl carboxylate at the 3-position, suggests potential for novel pharmacological activities and warrants a detailed investigation of its fundamental properties. This technical guide provides a comprehensive overview of the available information on its basic properties, a plausible synthetic pathway, and a discussion of its potential significance in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be identified through chemical databases and supplier information.

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 134653-98-8 |

| Appearance | Not specified (likely a solid) |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Solubility | Data not available in searched literature |

Synthesis

The most probable synthetic route for this compound is a variation of the Hantzsch dihydropyridine synthesis . This well-established multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.

For the synthesis of the title compound, the likely precursors are:

-

Ethyl acetoacetate: Provides the ethyl carboxylate moiety and part of the dihydropyridine ring.

-

Pivalaldehyde (2,2-dimethylpropanal): The source of the tert-butyl group at the 4-position of the initial dihydropyridine product, which upon tautomerization and oxidation would likely rearrange. Correction: A more direct and likely precursor for the 6-tert-butyl substitution pattern would involve a β-ketoester with a tert-butyl group, such as ethyl pivaloylacetate, reacting with an enamine.

-

An enamine of a β-ketoester (e.g., ethyl 3-aminocrotonate): Serves as the nitrogen source and the remaining carbon atoms of the dihydropyridine ring.

Plausible Experimental Protocol (Hypothetical)

A mixture of ethyl pivaloylacetate, an enamine such as ethyl 3-aminocrotonate, and a suitable aldehyde would be refluxed in a solvent like ethanol or acetic acid. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization or column chromatography.

It is crucial to note that this is a generalized and hypothetical protocol based on the principles of the Hantzsch synthesis. The precise reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require experimental optimization.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or involvement in signaling pathways has been reported for this compound in the searched literature, the dihydropyridine scaffold is a well-known pharmacophore.

Calcium Channel Blockade: The primary and most famous activity of dihydropyridines is the blockade of L-type voltage-gated calcium channels. This action leads to vasodilation and is the basis for their use as antihypertensive agents. The specific substituents on the dihydropyridine ring significantly influence the potency and selectivity of this activity. The bulky tert-butyl group at the 6-position could modulate the interaction with the calcium channel, potentially leading to altered efficacy or selectivity compared to existing drugs.

Other Potential Activities: Research on dihydropyridine derivatives has expanded beyond calcium channel blockade to include a wide range of other biological targets. These include, but are not limited to:

-

Anticonvulsant activity

-

Antimicrobial activity

-

Anticancer activity

-

MDR (multidrug resistance) reversal agents

The specific biological profile of this compound would need to be determined through in vitro and in vivo screening assays.

Visualizations

Logical Relationship: Hantzsch Dihydropyridine Synthesis

Caption: A logical workflow of the Hantzsch synthesis for the target compound.

Experimental Workflow: Synthesis and Purification

Caption: A generalized experimental workflow for the synthesis and purification.

Conclusion

This compound is a dihydropyridine derivative with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently sparse in publicly accessible literature, its chemical identity is confirmed by its CAS number. The Hantzsch synthesis provides a viable and well-established route for its preparation. The presence of the bulky tert-butyl group is a key structural feature that may impart unique pharmacological properties, distinguishing it from other dihydropyridines. Further research is required to fully elucidate its physical, chemical, and biological characteristics, which will be crucial for assessing its potential as a lead compound in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related novel dihydropyridine structures.

An In-depth Technical Guide on Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, with the Chemical Abstracts Service (CAS) registry number 134653-98-8, belongs to the broad class of 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this particular molecule is limited in publicly accessible scientific literature, this guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related compounds. This document outlines potential synthetic routes, predicted physicochemical properties, and explores the likely biological significance and potential mechanisms of action based on the well-established pharmacology of the 4-oxo-1,4-dihydropyridine scaffold.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134653-98-8 | N/A |

| Molecular Formula | C₁₂H₁₇NO₃ | N/A |

| Molecular Weight | 223.27 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted LogP | 1.5 - 2.5 | N/A |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | N/A |

| Predicted pKa | Acidic proton on the dihydropyridine nitrogen, estimated pKa ~8-10. | N/A |

Potential Synthetic Routes

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be achieved through several established methods. While a specific protocol for this compound has not been identified in the literature, the following general synthetic strategies are highly applicable.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-oxo-1,4-dihydropyridines.[1][2][3][4] The general workflow involves the condensation of an amine with an alkoxymethylenemalonate, followed by thermal cyclization.

Experimental Protocol (General):

-

Condensation: An appropriate enamine derived from a tert-butyl precursor is reacted with ethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the condensation.

-

Cyclization: The resulting intermediate is heated at high temperatures (often >200 °C) in a high-boiling solvent like Dowtherm A to induce cyclization.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that can be adapted to produce 1,4-dihydropyridines.[5][6][7][8][9] This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia source.

Experimental Protocol (General):

-

Reaction Setup: Pivalaldehyde, two equivalents of ethyl acetoacetate, and a nitrogen source like ammonia or ammonium acetate are combined in a suitable solvent, often ethanol.

-

Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, which may involve extraction and subsequent purification by column chromatography or recrystallization to yield the final product.

Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds found in the literature.[10]

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the tert-butyl group protons (~1.3-1.5 ppm).- Quartet for the ethyl ester CH₂ group (~4.1-4.3 ppm).- Triplet for the ethyl ester CH₃ group (~1.2-1.4 ppm).- Singlet for the proton at the 2-position of the dihydropyridine ring (~8.0-8.5 ppm).- Singlet for the proton at the 5-position of the dihydropyridine ring (~6.0-6.5 ppm).- Broad singlet for the NH proton (~10-12 ppm). |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~30-35 ppm).- Signal for the methyl carbons of the tert-butyl group (~28-30 ppm).- Carbonyl carbon of the ester (~165-170 ppm).- Carbonyl carbon at the 4-position (~175-180 ppm).- Signals for the dihydropyridine ring carbons. |

| FT-IR (cm⁻¹) | - N-H stretching (~3200-3400 cm⁻¹).- C=O stretching of the ketone (~1650-1680 cm⁻¹).- C=O stretching of the ester (~1700-1730 cm⁻¹).- C-H stretching of alkyl groups (~2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Potential Biological Activities and Mechanism of Action

Derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylate are known to exhibit a wide range of biological activities. The specific activity of this compound has not been reported, but based on its structural class, it could potentially exhibit the following activities:

-

Antimicrobial Activity: Many dihydropyridine derivatives have shown activity against various bacterial and fungal strains.[11][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Anticancer Activity: Some compounds with the 4-oxo-1,4-dihydropyridine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] The potential mechanisms could involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

-

Calcium Channel Modulation: The dihydropyridine core is famously associated with L-type calcium channel blockers used in the treatment of hypertension. While the 4-oxo substitution may alter this activity, the potential for interaction with ion channels cannot be ruled out.[16]

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in the field of drug discovery, owing to the established biological significance of its structural class. The lack of specific data for this compound highlights an opportunity for new research. Future studies should focus on:

-

Developing and optimizing a specific, high-yield synthesis protocol.

-

Conducting comprehensive spectroscopic analysis to confirm its structure and purity.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and ion channel modulatory effects.

-

If promising activity is identified, further studies to elucidate the specific mechanism of action and identify molecular targets would be warranted.

This technical guide serves as a foundational document to stimulate and guide such future research endeavors. The provided information, though based on analogous compounds, offers a solid starting point for any researcher or drug development professional interested in exploring the potential of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlantis-press.com [atlantis-press.com]

- 16. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Molecular Structure of a Dihydropyridine Derivative

This technical guide provides a detailed examination of the molecular structure, properties, and synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The information is compiled from crystallographic studies and synthetic reports.

Molecular Structure and Properties

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, with the chemical formula C₈H₉NO₃, possesses a nearly planar conformation.[1][2] The crystal structure is characterized by one-dimensional chains formed through bifurcated N—H⋯(O,O) hydrogen bonds. These bonds occur between the NH group of the dihydropyridine ring and the two carbonyl oxygen atoms.[1][2]

Crystallographic Data

The crystal system is monoclinic with the space group P2₁/c.[2] Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [2] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2] |

| a (Å) | 6.4973 (2)[2] |

| b (Å) | 11.5323 (5)[2] |

| c (Å) | 11.2908 (5)[2] |

| β (°) | 91.500 (4)[2] |

| V (ų) | 845.72 (6)[2] |

| Z | 4[2] |

| Temperature (K) | 293[2] |

| Radiation Type | Cu Kα[2] |

| μ (mm⁻¹) | 0.86[2] |

Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the molecular geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| N1—C5 | 1.3314 (19)[1] | C5—N1—C4 | 120.66 (12)[1] |

| C7—C8 | 1.492 (3)[1] | C3—C4—N1 | 121.15 (14)[1] |

| C2—C1—C6 | 121.28 (11)[1] | ||

| N1—C5—C1 | 122.33 (13)[1] | ||

| C5—C1—C2 | 119.33 (12)[1] | ||

| O2—C6—O3 | 122.66 (13)[1] | ||

| O1—C2—C1 | 124.89 (13)[1] | ||

| C3—C2—C1 | 114.65 (12)[1] |

Hydrogen Bond Geometry

The intermolecular hydrogen bonding is a crucial feature of the crystal packing.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O1 | 0.90 (2)[1] | 1.96 (2)[1][2] | 2.6771 (15)[1] | 134.9 (17)[1][2] |

| N1—H1···O2 | 0.90 (2)[1] | 2.15 (2)[1] | 2.9002 (17)[1] | 139.6 (17)[1] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate was achieved serendipitously.[2] The protocol is as follows:

-

Dissolution: 3′-Carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride was dissolved in absolute ethanol at a temperature of 343 K.[2]

-

Crystallization: The resulting solution was stored in a refrigerator.[2]

-

Harvesting: Colorless, plate-shaped crystals were harvested after several days.[2]

It is proposed that the target compound was formed through the hydrolysis and subsequent esterification of the starting material.[2]

Structure Determination

The molecular structure was determined by single-crystal X-ray diffraction.[2]

-

Diffractometer: Rigaku Oxford Diffraction, Synergy Custom system, HyPix[2]

-

Data Collection and Refinement: Details of the data collection and structure refinement are summarized in the crystallographic data table. The structure was solved using SHELXS and refined with SHELXL.[2]

Visualizations

Molecular Structure

References

In-depth Technical Guide: Mechanism of Action of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. While the compound is cataloged with the CAS Number 134653-98-8, detailed pharmacological studies, including its biological targets, associated signaling pathways, and quantitative efficacy, are not publicly available at this time.[1] This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of in-depth biological investigation.

While direct information is lacking for the specified molecule, the broader class of 1,4-dihydropyridine (DHP) derivatives is well-studied and encompasses a wide range of biological activities. Many compounds with this core structure are known to function as modulators of L-type calcium channels, though other activities have also been identified. It is plausible that this compound could share some of these general properties, but this remains speculative without direct experimental evidence.

Potential, Unverified Mechanisms Based on Structurally Related Compounds

To provide context for researchers, this section outlines the known mechanisms of action for structurally similar 1,4-dihydropyridine and 4-pyridone derivatives. It must be emphasized that these mechanisms have not been demonstrated for this compound and are presented here for informational purposes only.

1. Glycolysis Inhibition in Cancer Cells: A structurally related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (lacking the 6-tert-butyl group), has been suggested as a potential inhibitor of the glycolytic process in cancer cells.[2][3] This mechanism is crucial for cancer cells that rely heavily on glycolysis for their energy requirements.

-

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of the glycolytic pathway by a related compound.

2. Antimicrobial Activity: The same related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has also been reported to exhibit antimicrobial properties.[2][3] The specific molecular targets for this activity have not been fully elucidated. Additionally, other novel 1,4-dihydropyridine derivatives have shown promise as antitubercular agents, indicating a potential for this chemical scaffold in infectious disease research.[4]

3. General Biological Activities of the 4-Oxo-1,4-dihydropyridine Core: The 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment is a key component in several established drugs, including some fluoroquinolone antibiotics and integrase inhibitors like dolutegravir and bictegravir.[5] This highlights the versatility of this chemical scaffold in interacting with various biological targets.

Data Presentation

Due to the absence of published experimental data for this compound, no quantitative data tables can be provided at this time. This includes, but is not limited to:

-

IC₅₀/EC₅₀ values

-

Binding affinities (Kᵢ, Kₑ)

-

Pharmacokinetic parameters (ADME)

-

In vivo efficacy data

Experimental Protocols

Detailed methodologies for key experiments cannot be cited as no such studies have been published for the target compound. Should research on this molecule be undertaken, standard protocols would likely include:

-

Target-based screening assays: To identify interactions with specific enzymes or receptors.

-

Cell-based assays: To determine the effect on cellular processes such as proliferation, apoptosis, or metabolic function.

-

In vivo animal models: To evaluate efficacy and safety in a whole-organism context.

-

Illustrative Experimental Workflow:

Caption: A general workflow for drug discovery and development.

Conclusion

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

As an AI, I am unable to provide a complete in-depth technical guide or whitepaper without access to extensive proprietary research databases. The following is a conceptual framework based on publicly available information, demonstrating how such a document would be structured and the type of information it would contain, tailored to your specific request.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most recognized for its role in the development of L-type calcium channel blockers used in the treatment of hypertension. However, the versatility of the DHP core has led to the discovery of a wide array of other biological activities. This document focuses on a specific derivative, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, and explores its potential biological activities based on existing literature for structurally related compounds. The presence of the tert-butyl group at the 6-position and the oxo group at the 4-position are key structural features that may modulate its pharmacological profile.

2. Potential Biological Activities and Mechanisms of Action

While specific data for this compound is limited in publicly accessible literature, the broader class of 4-oxo-1,4-dihydropyridines has been investigated for several biological effects beyond calcium channel blockade.

2.1. Anticancer Activity

Several studies have highlighted the potential of dihydropyridine derivatives as anticancer agents. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some DHPs have been shown to act as multidrug resistance (MDR) modulators, enhancing the efficacy of conventional chemotherapeutic agents.

2.2. Antimicrobial Activity

The dihydropyridine nucleus has been explored for its antimicrobial properties. The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the tert-butyl group in the target compound may enhance its ability to penetrate microbial cell walls.

3. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound to illustrate how such information would be presented.

| Biological Activity | Assay Type | Test Organism/Cell Line | Parameter | Value | Reference |

| Anticancer | MTT Assay | MCF-7 (Human Breast Cancer) | IC₅₀ | 15.2 µM | Fictional Study et al., 2023 |

| Anticancer | MTT Assay | A549 (Human Lung Cancer) | IC₅₀ | 28.7 µM | Fictional Study et al., 2023 |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | 32 µg/mL | Hypothetical Data |

| Antibacterial | Broth Microdilution | Escherichia coli | MIC | >64 µg/mL | Hypothetical Data |

| Antifungal | Broth Microdilution | Candida albicans | MIC | 16 µg/mL | Hypothetical Data |

4. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for the key experiments cited in the quantitative data summary.

4.1. MTT Assay for Anticancer Activity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are prepared in the culture medium and added to the cells. Control wells receive medium with DMSO.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

4.2. Broth Microdilution Assay for Antimicrobial Activity

-

Inoculum Preparation: A suspension of the microbial strain (e.g., S. aureus, E. coli, C. albicans) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Preparation: The test compound is dissolved in DMSO, and serial twofold dilutions are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5. Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Hypothetical signaling pathway for anticancer activity.

Caption: Experimental workflow for in vitro anticancer evaluation.

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, it holds potential as an anticancer and antimicrobial agent. Future research should focus on synthesizing and screening a library of analogues to establish a clear structure-activity relationship (SAR). In vivo studies are also warranted to evaluate the efficacy and safety of promising candidates. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in its biological effects.

An In-depth Technical Guide on Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Introduction

The 4-oxo-1,4-dihydropyridine scaffold is a significant pharmacophore present in numerous biologically active compounds. Derivatives of this core structure are known to exhibit a range of therapeutic effects, including antimicrobial and potential anticancer activities. This guide focuses on the target molecule, Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, providing a comprehensive overview of its probable synthesis, physicochemical characteristics, and biological relevance based on established knowledge of related compounds.

Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be approached through several established synthetic methodologies. The Gould-Jacobs reaction is a prominent method for constructing the quinolin-4-one backbone, which is structurally related to the 4-oxo-1,4-dihydropyridine core.[1] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]

For the synthesis of the target compound, a modified approach using an appropriate amine and a substituted malonate would be necessary. A plausible synthetic pathway could involve the reaction of an enamine derived from a tert-butyl-containing precursor with a suitable acylating agent, followed by cyclization.

Another versatile method is the ring expansion of isoxazole precursors mediated by molybdenum hexacarbonyl, which has been successfully employed for the preparation of various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates.[3][4]

Below is a proposed synthetic workflow for the target compound, based on a modified Gould-Jacobs type reaction.

Caption: Proposed synthesis of this compound.

Physicochemical Properties of Analogous Compounds

Quantitative data for the target compound is unavailable. However, by examining related structures, we can predict a range of expected physicochemical properties. The table below summarizes data for structurally similar 4-oxo-1,4-dihydropyridine and 1,4-dihydropyridine derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | - | ¹H NMR: Signals corresponding to ethyl and pyridine ring protons. IR (cm⁻¹): Bands for N-H, C=O (keto and ester). | [5] |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₂H₂₆ClNO₃ | 372.3 (m/z) | - | ¹H NMR (DMSO): δ 8.65 (s, 1H), 7.27 (t, 1H), 4.71 (d, 1H), 4.11 (q, 2H), 2.52-2.21 (m, 7H), 1.25 (t, 3H), 1.02 (d, 6H). IR (KBr, cm⁻¹): 3273, 3190, 2962, 1703, 1647, 1600. | [6] |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) | C₁₃H₁₉NO₄ | 253.30 | - | A well-characterized compound with extensive spectroscopic data available. | [7] |

| Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₅H₂₅N₃O₅ | - | 158 | ¹H NMR (DMSO): δ 10.01 (s, 1H), 9.16 (s, 1H), 7.94 (s, 1H), 7.85-6.86 (m, 7H), 5.13 (d, 1H), 4.63-3.95 (m, 4H), 3.2 (t, 2H), 2.24 (s, 3H), 1.1-1.08 (t, 3H). IR (KBr, cm⁻¹): 3369, 3277, 3226, 3015, 1701, 1643. | [8] |

Biological Activity and Signaling Pathways

The 1,4-dihydropyridine (DHP) scaffold is famously associated with L-type calcium channel blockers, a class of drugs widely used in the treatment of hypertension and angina.[9][10] These compounds modulate the influx of calcium ions into smooth muscle cells, leading to vasodilation.[10][11] While the target molecule is a 4-oxo derivative, the underlying dihydropyridine structure suggests a potential for interaction with ion channels.

The introduction of different substituents on the dihydropyridine ring can significantly alter the biological activity, leading to compounds with anticancer, antitubercular, or other therapeutic properties.[12][13] The 6-tert-butyl group in the target molecule would introduce significant steric bulk, which could influence its binding affinity and selectivity for various biological targets.

Caption: Mechanism of action for 1,4-dihydropyridine calcium channel blockers.

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of this compound based on a modified Hantzsch reaction, a common method for preparing dihydropyridine derivatives.[13][14]

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Ethyl 3-aminocrotonate

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for work-up)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

A mixture of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent), ethyl 3-aminocrotonate (1 equivalent), and ammonium acetate (1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

While direct experimental data on this compound is lacking in the current scientific literature, a comprehensive profile can be inferred from the well-established chemistry and pharmacology of its structural analogs. The proposed synthetic routes, based on fundamental reactions like the Hantzsch synthesis or the Gould-Jacobs reaction, offer viable pathways for its preparation. The presence of the 4-oxo-1,4-dihydropyridine core suggests potential biological activity, possibly as a modulator of ion channels or other cellular targets. Further research is warranted to synthesize this compound and evaluate its physicochemical properties and biological activities to confirm these hypotheses and explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Hantzsch ester - Wikipedia [en.wikipedia.org]

- 8. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their application as L-type calcium channel blockers in the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential biological significance of this compound, aimed at supporting research and development efforts in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The nomenclature and identification of a chemical entity are crucial for accurate scientific communication and research.

IUPAC Name: this compound

CAS Number: 134653-98-8

Synonyms:

-

6-tert-butyl-1,4-Dihydro-4-oxo-3-pyridinecarboxylic acid ethyl ester

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in experimental settings and its potential as a drug candidate. The following table summarizes the key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | - |

| Molecular Weight | 223.27 g/mol | - |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (calculated) | Not available | - |

Note: Experimental data for this specific compound is limited in publicly available literature. The table will be updated as more information becomes available.

Experimental Protocols: Synthesis

General Hantzsch Dihydropyridine Synthesis

This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For the synthesis of this compound, the likely starting materials would be pivalaldehyde (2,2-dimethylpropanal), ethyl acetoacetate, and a source of ammonia.

Materials:

-

Pivalaldehyde

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate or aqueous ammonia

-

Ethanol or acetic acid (as solvent)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for the specific synthesis of this compound to achieve a good yield.

Potential Biological Significance and Signaling Pathways

Derivatives of 1,4-dihydropyridine are well-known for their diverse biological activities.[1] While specific studies on this compound are not extensively reported, the core scaffold is associated with a range of pharmacological effects.

The primary and most well-documented mechanism of action for many 1,4-dihydropyridines is the blockade of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into smooth muscle cells and cardiac myocytes, which in turn triggers muscle contraction. By blocking these channels, dihydropyridines induce vasodilation and have a negative inotropic effect on the heart, making them effective antihypertensive agents.

Beyond their cardiovascular applications, various 1,4-dihydropyridine derivatives have been investigated for a multitude of other biological activities, including:

-

Antimicrobial activity: Some derivatives have shown inhibitory effects against various bacterial and fungal strains.[1]

-

Antitubercular activity: Certain modifications to the dihydropyridine ring have led to compounds with potent activity against Mycobacterium tuberculosis.

-

Anticancer activity: The dihydropyridine scaffold has been explored for its potential in developing novel anticancer agents.[1]

-

Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals.

The logical relationship for the general synthesis of 1,4-dihydropyridines via the Hantzsch reaction can be visualized as follows:

Caption: A logical workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Conclusion

This compound represents a specific molecule within the broadly significant class of 1,4-dihydropyridines. While detailed experimental data for this particular compound is sparse in the public domain, its structural similarity to well-studied dihydropyridines suggests potential for interesting biological activities. The provided general synthetic protocol based on the Hantzsch reaction offers a starting point for its preparation. Further research into the specific properties and biological evaluation of this compound is warranted to fully understand its potential applications in medicinal chemistry and drug development. This guide serves as a foundational resource for researchers embarking on the study of this and related dihydropyridine derivatives.

References

An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. The information presented herein is compiled from available data on structurally related compounds and established principles of organic chemistry, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound belongs to the class of 1,4-dihydropyridines, a scaffold of significant interest in medicinal chemistry. The core structure consists of a partially saturated pyridine ring bearing a carbonyl group at the 4-position, a tert-butyl group at the 6-position, and an ethyl carboxylate group at the 3-position.

Table 1: General Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not specifically reported; likely in the range of 150-250 °C based on similar structures |

| Boiling Point | Not reported; likely decomposes upon heating at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |

| pKa | Not reported; the N-H proton is weakly acidic. |

Spectroscopic Data (Anticipated)

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Peaks and Signals |

| ¹H NMR | δ (ppm): • ~1.3 (t, 3H, -OCH₂CH₃) • ~1.4 (s, 9H, -C(CH₃)₃) • ~4.2 (q, 2H, -OCH₂CH₃) • ~6.0 (s, 1H, C5-H of dihydropyridine ring) • ~7.5 (s, 1H, C2-H of dihydropyridine ring) • ~10-12 (br s, 1H, N-H) |

| ¹³C NMR | δ (ppm): • ~14 (-OCH₂CH₃) • ~28 (-C(CH₃)₃) • ~35 (-C(CH₃)₃) • ~60 (-OCH₂CH₃) • ~105 (C3 of dihydropyridine ring) • ~110 (C5 of dihydropyridine ring) • ~145 (C2 of dihydropyridine ring) • ~160 (C6 of dihydropyridine ring) • ~165 (C=O of ester) • ~175 (C4=O of dihydropyridine ring) |

| IR Spectroscopy | ν (cm⁻¹): • ~3200-3400 (N-H stretch) • ~2900-3000 (C-H stretch) • ~1680-1720 (C=O stretch, ester) • ~1640-1660 (C=O stretch, ketone) • ~1600-1620 (C=C stretch) |

| Mass Spectrometry | [M+H]⁺: m/z 226.14 |

Synthesis and Experimental Protocols

The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylates can generally be achieved through a modified Hantzsch-type condensation reaction. A plausible synthetic route is outlined below.

General Synthetic Protocol:

A common method for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates involves the condensation of an enamine with an acyl ketene intermediate, which can be generated in situ.

Reactants:

-

Ethyl 3-amino-4,4-dimethylpent-2-enoate (Enamine)

-

Diketene or a derivative (Acyl ketene precursor)

-

A high-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

Ethyl 3-amino-4,4-dimethylpent-2-enoate is prepared by the reaction of ethyl 4,4-dimethyl-3-oxopentanoate with ammonia or an ammonium salt.

-

The enamine is then reacted with diketene in a high-boiling point solvent.

-

The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the dihydropyridine ring.

-

Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Reactivity and Stability

The 1,4-dihydropyridine ring is known to be susceptible to oxidation to the corresponding pyridine derivative. This reaction can be promoted by heat, light, or oxidizing agents. The N-H proton can be deprotonated by a strong base, allowing for N-alkylation or other modifications at the nitrogen atom. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for this compound, the 1,4-dihydropyridine scaffold is a well-established pharmacophore. Many derivatives are known to act as L-type calcium channel blockers, which are widely used in the treatment of hypertension and other cardiovascular diseases.

The logical relationship for investigating potential biological activity would follow a standard drug discovery workflow.

Theoretical Analysis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate: A Computational and Spectroscopic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the dihydropyridine core. This technical guide outlines a comprehensive theoretical and spectroscopic approach to characterizing this molecule. While direct experimental and theoretical studies on this specific derivative are not extensively published, this paper synthesizes methodologies and data from closely related analogs to provide a robust framework for its analysis. The guide covers proposed synthesis, detailed experimental protocols for characterization, and an in-depth computational analysis using Density Functional Theory (DFT). All quantitative data from analogous systems are summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its role in calcium channel blockers. The introduction of various substituents allows for the fine-tuning of their pharmacological and physicochemical properties. The title compound, this compound, incorporates a bulky tert-butyl group and an ethyl carboxylate moiety, which are expected to significantly influence its electronic structure, steric profile, and potential biological interactions. Theoretical studies, in conjunction with empirical spectroscopic data, are crucial for elucidating these characteristics. This document provides a detailed protocol for such an investigation, drawing upon established methods for similar molecular systems.

Proposed Synthesis and Characterization

While a specific synthesis for the title compound is not detailed in the provided search results, a plausible route can be extrapolated from general synthesis methods for substituted dihydropyridines. A common approach is the Hantzsch pyridine synthesis or a variation thereof.

Experimental Protocols

Synthesis of this compound (Hypothetical): A multi-step synthesis, potentially starting from tert-butyl acetoacetate and ethyl propiolate followed by cyclization with an ammonia source, could be a viable route. A procedure analogous to the synthesis of related pyridine derivatives would involve reacting an enamine with an α,β-unsaturated carbonyl compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: Spectra would be recorded on a 300 or 400 MHz spectrometer using DMSO-d6 or CDCl3 as the solvent and TMS as an internal standard.[1]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would be conducted to differentiate between CH, CH2, and CH3 groups in the 13C NMR spectrum.[2]

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a KBr pellet method on a Perkin-Elmer 293 or similar spectrophotometer.[1]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be performed using an ESI source to confirm the molecular weight and formula of the compound.[2]

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular structure, reactivity, and electronic properties. Density Functional Theory (DFT) is a powerful tool for these investigations.

Computational Methodology

All calculations would be performed using a program like Gaussian 03W.[3] The geometry of the title compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory has been shown to provide accurate results for similar organic molecules.[1][3] Key analyses would include:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MESP): Visualization of the charge distribution to predict sites for electrophilic and nucleophilic attack.[3]

-

Vibrational Frequency Analysis: Calculation of theoretical vibrational frequencies to compare with experimental IR data.

The workflow for these theoretical studies can be visualized as follows:

Predicted and Comparative Data

The following tables summarize expected quantitative data for this compound, based on values reported for structurally similar compounds.

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values for the Title Compound (based on analogs) | Reference Compound(s) |

| 1H NMR (ppm) | ~1.3 (s, 9H, t-Bu), ~1.2 (t, 3H, OCH2CH3), ~4.1 (q, 2H, OCH2CH3), ~7.5 (d, 1H, H5), ~8.2 (s, 1H, H2), ~12.0 (br s, 1H, NH) | Pyridine and dihydropyridine derivatives[1][4] |

| 13C NMR (ppm) | ~178 (C=O, C4), ~165 (C=O, ester), ~145 (C6), ~140 (C2), ~110 (C3), ~105 (C5), ~60 (OCH2), ~35 (C(CH3)3), ~28 (C(CH3)3), ~14 (CH3) | Dihydropyrimidinones and related heterocycles[2][3] |

| IR (cm-1) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600 (C=C stretch) | Pyridine derivatives[1] |

Theoretical Molecular Properties

| DFT Calculated Parameter | Expected Value (based on analogs) | Reference Compound(s) |

| HOMO Energy | -6.0 to -7.0 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |

| LUMO Energy | -1.5 to -2.5 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |

| Dipole Moment | 3.0 to 5.0 Debye | Ethyl 4-(aryl)-tetrahydropyrimidine-5-carboxylate derivatives[3] |

Structural Parameters from a Related Crystal Structure

The crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate provides a reference for the core ring system.[5][6]

| Parameter | Value for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[5][6] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Bond Length (Å) | N1—C5: 1.3314 (19) |

| Key Bond Angle (°) | C5—N1—C4: 120.66 (12) |

| Hydrogen Bond (N-H···O) (Å) | 1.96 (2) and 2.15 (2) |

Signaling Pathways and Biological Relevance

Dihydropyridine derivatives are well-known for their interaction with L-type calcium channels. However, their biological activities are diverse, including potential antimicrobial and anticancer effects.[1][5] A theoretical study of the title compound would be the first step in predicting its potential biological activity. Molecular docking studies could be employed to investigate its binding affinity to various protein targets.

The logical relationship for assessing biological potential is as follows:

Conclusion

This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of this compound. By leveraging established computational and experimental protocols from analogous compounds, researchers can effectively characterize its structural, electronic, and reactive properties. The presented data tables and workflow diagrams offer a clear and actionable path for future studies, which will be crucial in unlocking the potential of this and related dihydropyridine derivatives in drug discovery and materials science.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Synthesis Protocol for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Abstract

This document provides a detailed synthesis protocol for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted 4-pyridone derivative of interest in medicinal chemistry and drug development. The synthesis is based on a modified Hantzsch-type pyridine synthesis, involving the condensation of a β-enamino ester with a β-ketoester, followed by cyclization and dehydration. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a clear, step-by-step guide to the preparation of this target compound.

Introduction

4-Pyridone scaffolds are prevalent in a variety of biologically active compounds and approved pharmaceuticals. Their unique chemical properties make them valuable pharmacophores in the design of novel therapeutic agents. The title compound, this compound, incorporates a bulky tert-butyl group, which can significantly influence its pharmacological profile. This protocol details a robust and reproducible method for its synthesis from commercially available starting materials. The described methodology is an adaptation of well-established pyridone synthesis reactions, providing a practical approach for laboratory-scale preparation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 10.0 | 1.72 g |

| Ethyl 3-aminocrotonate | C6H11NO2 | 129.16 | 10.0 | 1.29 g |

| Acetic Acid (catalyst) | C2H4O2 | 60.05 | catalytic | ~0.1 mL |

| Ethanol (solvent) | C2H6O | 46.07 | - | 20 mL |

| Product: this compound | C12H19NO3 | 225.28 | 10.0 (Theor.) | 2.25 g |

Experimental Protocol

This protocol describes the synthesis of this compound via the condensation of ethyl 4,4-dimethyl-3-oxopentanoate and ethyl 3-aminocrotonate.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (≥97%)

-

Ethyl 3-aminocrotonate (≥98%)

-

Glacial Acetic Acid

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1.72 g, 10.0 mmol) and ethyl 3-aminocrotonate (1.29 g, 10.0 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by a catalytic amount of glacial acetic acid (approximately 0.1 mL).

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C) using a heating mantle or an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow Diagram

Application Notes and Protocols for the Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted pyridone derivative of interest in medicinal chemistry and drug development. While a direct one-pot Hantzsch synthesis for this specific compound is not readily found in the literature, a plausible and robust multi-step synthetic route is proposed. This protocol is based on established methodologies for the synthesis of 4-oxo-1,4-dihydropyridine scaffolds, adapted for the incorporation of a tert-butyl substituent at the 6-position. The presented methodology offers a clear pathway for the laboratory-scale preparation of the target compound, with detailed experimental procedures and data presentation to aid in reproducibility.

Introduction

The 4-oxo-1,4-dihydropyridine core structure is a prevalent scaffold in a variety of biologically active compounds and approved pharmaceuticals. These molecules have demonstrated a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and an ethyl carboxylate moiety, makes it an attractive target for lead optimization and the development of novel therapeutic agents.

The classical Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry for the preparation of 1,4-dihydropyridines.[1][2][3] However, the direct synthesis of 4-oxo-1,4-dihydropyridines via this method is not typical. Alternative strategies, such as the Gould-Jacobs reaction or multi-step approaches involving the cyclization of pre-functionalized precursors, are often employed for the synthesis of this class of compounds.[4]

This document outlines a proposed two-step synthetic protocol for this compound, commencing with the synthesis of a key β-enamino ester intermediate followed by a cyclization reaction to construct the desired 4-pyridone ring system.

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

-

Synthesis of Ethyl 3-amino-4,4-dimethylpent-2-enoate: This intermediate is prepared via the reaction of ethyl pivaloylacetate with ammonia.

-

Cyclization to form this compound: The β-enamino ester is then reacted with a suitable C3-electrophile, such as diethyl malonate, followed by a base-mediated intramolecular cyclization and condensation to yield the target 4-pyridone.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-4,4-dimethylpent-2-enoate

Materials:

-

Ethyl pivaloylacetate

-

Ammonium acetate

-

Ethanol

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl pivaloylacetate (1 equivalent), ammonium acetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to fill the Dean-Stark trap and to allow for efficient stirring of the reaction mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 3-amino-4,4-dimethylpent-2-enoate.

-

The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 3-amino-4,4-dimethylpent-2-enoate (from Step 1)

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

To this mixture, add a solution of Ethyl 3-amino-4,4-dimethylpent-2-enoate (1 equivalent) in absolute ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time (approx.) |

| 1 | Ethyl pivaloylacetate, Ammonium acetate | p-Toluenesulfonic acid | Toluene | Reflux | 4-6 hours |

| 2 | Ethyl 3-amino-4,4-dimethylpent-2-enoate, Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 6-8 hours |

Table 2: Expected Yield and Physical Properties of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |

| This compound | C12H19NO3 | 225.28 | 60-75 | White to off-white solid | To be determined |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the target compound.

Caption: Overall experimental workflow for the synthesis.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

The solvents used are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol outlines a feasible and detailed synthetic route for the preparation of this compound. While not a direct Hantzsch synthesis, this multi-step approach leverages well-established chemical transformations to access the target molecule. The structured data tables and workflow diagrams are intended to facilitate the successful execution of this synthesis in a research or drug development setting. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, a substituted pyridone derivative with potential applications in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, ethyl pivaloylacetate, from pivalaldehyde via pivaloyl chloride. This is followed by a cyclization reaction to construct the target 4-oxo-1,4-dihydropyridine ring system.

Logical Workflow of the Synthesis

The overall synthetic strategy is a two-stage process. The first stage focuses on the preparation of the β-ketoester, ethyl pivaloylacetate. The second stage involves the construction of the heterocyclic ring to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl Pivaloylacetate

This procedure details the preparation of ethyl pivaloylacetate from diethyl malonate and pivaloyl chloride.

Materials and Reagents:

-

Diethyl malonate

-

Xylene

-

Sodium metal

-

Absolute ethanol

-

Pivaloyl chloride

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Protocol:

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 9.66 g (0.42 g-atom) of sodium in 150 mL of absolute ethanol.

-

Reaction Setup: In a separate flask, dissolve 64 g (0.4 mol) of diethyl malonate in 350 mL of xylene. Add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

-

Ethanol Removal: Remove the ethanol from the reaction mixture by distillation.

-

Acylation: Cool the mixture to 50°C and add 53 g (0.4 mol) of pivaloyl chloride dropwise over one hour. Stir the resulting slurry for an additional hour.

-

Work-up and Purification:

-

Filter the mixture to remove the precipitated sodium chloride.

-

The filtrate is then added to a dry sodium ethoxide solution (prepared from 9.29 g of sodium in 250 mL of absolute ethanol, with the ethanol subsequently evaporated to dryness).

-

Stir the mixture for 90 minutes at 50°C.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to afford ethyl pivaloylacetate.

-

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Yield | 86% | [1] |

| Boiling Point | 167°C at 65 mbar | [1] |

| Appearance | Colorless liquid | [1] |

Stage 2: Synthesis of this compound

This stage involves the formation of the 4-oxo-1,4-dihydropyridine ring from ethyl pivaloylacetate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target molecule from ethyl pivaloylacetate.

Materials and Reagents:

-

Ethyl pivaloylacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethyl aminoacetate hydrochloride

-

Sodium ethoxide

-

Ethanol

Protocol:

-

Enaminone Formation:

-

In a round-bottom flask, dissolve ethyl pivaloylacetate (1 equivalent) in a suitable solvent such as toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate, ethyl 3-(dimethylamino)-4,4-dimethyl-2-pentenoate. This intermediate can be used in the next step without further purification.

-

-

Cyclization:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

-

Dissolve the crude enaminone intermediate in absolute ethanol and add it to the sodium ethoxide solution.

-

Add ethyl aminoacetate hydrochloride (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for Stage 2 (Representative):

| Parameter | Expected Value |

| Yield | 60-75% (over two steps) |

| Melting Point | To be determined experimentally |

| Appearance | Crystalline solid |

Note: The yields and specific reaction conditions may require optimization for scale-up and specific laboratory settings.

Characterization Data (Predicted)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for the tert-butyl group (singlet, ~1.3 ppm), the ethyl ester group (triplet, ~1.4 ppm and quartet, ~4.3 ppm), two vinyl protons on the dihydropyridine ring, and an NH proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and the 4-oxo group, the sp² carbons of the ring, and the sp³ carbons of the tert-butyl and ethyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₉NO₃, MW = 225.28 g/mol ).

-

Infrared Spectroscopy: Characteristic absorption bands for the N-H bond, C=O stretching of the ketone and ester, and C=C bonds of the ring.

This comprehensive guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. This compound belongs to the 4-pyridone class of heterocycles, which are significant scaffolds in medicinal chemistry. The synthesis is a two-step process commencing with the formation of an enamine intermediate, ethyl 3-(tert-butylamino)acrylate, followed by a cyclocondensation reaction with ethyl propiolate. This methodology offers a straightforward and efficient route to the target compound.

Introduction